7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Structural Classification within Imidazo[1,2-a]pyridine Derivatives
The imidazopyridine family encompasses a diverse group of heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring, with various possible combinations resulting in different structural isomers. According to current chemical nomenclature, imidazopyridines are categorized into distinct groups based on the position of nitrogen atoms and the specific connections between the imidazole and pyridine rings. The imidazo[1,2-a]pyridine nucleus represents one of the most extensively studied and biologically active configurations within this family.
This compound belongs specifically to the imidazo[1,2-a]pyridine subclass, where the imidazole ring is fused to the pyridine ring through positions 1 and 2 of the imidazole and positions 2 and 3 of the pyridine ring. This particular fusion pattern creates a planar, aromatic bicyclic system that exhibits unique electronic properties compared to other imidazopyridine isomers. The compound can be further classified as a disubstituted derivative, with halogen and trifluoromethyl substituents occupying specific positions on the fused ring system.
Within the broader classification of halogenated heterocycles, this compound represents a sophisticated example of multiple heteroatom incorporation combined with halogen substitution. Halogenated heterocycles are significant in synthetic chemistry because they serve as versatile building blocks for the synthesis of other organic compounds. The presence of bromine at the 7-position enables various synthetic transformations through cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes.
The trifluoromethyl substitution at the 2-position places this compound within the category of fluorinated heterocycles, which have gained increasing importance in pharmaceutical and agrochemical applications. Trifluoromethylated compounds are particularly valued for their enhanced metabolic stability, improved lipophilicity, and modified electronic properties compared to their non-fluorinated counterparts. The strategic placement of the trifluoromethyl group at the 2-position of the imidazole ring significantly influences the electron density distribution throughout the bicyclic system.
The structural classification also considers the compound's position within the broader context of nitrogen-containing heterocycles. Imidazo[1,2-a]pyridines contain three nitrogen atoms: two within the imidazole ring and one in the pyridine ring. This nitrogen-rich environment contributes to the compounds' ability to participate in hydrogen bonding interactions and coordinate with metal centers, properties that are crucial for their biological activity and synthetic utility.
Historical Development of Halogenated Trifluoromethyl-imidazopyridines
The historical development of halogenated trifluoromethyl-imidazopyridines represents a convergence of advances in fluorination chemistry, halogenation methodologies, and heterocyclic synthesis. The foundation for this development can be traced to early investigations into trifluoromethyl groups in relation to biological activity, first explored by F. Lehmann in 1927. These pioneering studies recognized the potential for fluorinated compounds to exhibit enhanced biological properties compared to their non-fluorinated analogs.
The development of synthetic methods for introducing trifluoromethyl groups into organic compounds has been actively pursued in academic research for decades. Early synthetic methodologies were established by Frédéric Swarts in 1892, based on antimony fluoride chemistry, where benzotrichloride was reacted with antimony trifluoride to form fluorinated products. In the 1930s, Kinetic Chemicals and IG Farben refined these processes by replacing antimony trifluoride with hydrogen fluoride, leading to more practical synthetic routes.
The evolution of trifluoromethylation chemistry continued with significant developments in the latter half of the 20th century. The McLoughlin-Thrower reaction, developed in 1968, introduced early coupling reactions using iodofluoroalkanes, iodoaromatic compounds, and copper catalysts. This methodology was further adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations. The preparation of trifluoromethyltrimethylsilane, reported by Ingo Ruppert in 1984, marked another crucial advancement, providing a more convenient and versatile trifluoromethylating reagent.
The specific development of imidazo[1,2-a]pyridine derivatives gained momentum with the recognition of their pharmaceutical potential. The synthesis of imidazo[1,2-a]pyridine scaffolds traditionally required harsh reaction conditions and long reaction times, limiting the accessibility of these biologically important structures. However, advances in microreactor technology and continuous flow synthesis have revolutionized the preparation of these compounds. The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid was developed, representing a significant advance over conventional in-flask methods.
The integration of halogenation and trifluoromethylation into imidazopyridine chemistry has been facilitated by advances in selective functionalization methods. Modern synthetic approaches for introducing trifluoromethyl groups include nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane activated by fluoride ions. These methodologies have enabled the selective introduction of trifluoromethyl groups into imidazopyridine scaffolds while preserving the integrity of the heterocyclic system.
Recent developments in metal-free direct synthesis of imidazo[1,2-a]pyridines have provided new pathways for accessing these compounds efficiently. These protocols have proven particularly effective for incorporating various substituents, including halogens and trifluoromethyl groups, into the imidazopyridine framework. The development of these synthetic methodologies has been crucial for the advancement of this compound and related compounds as viable synthetic targets.
Significance of Bromine and Trifluoromethyl Substituents in Heterocyclic Chemistry
The significance of bromine and trifluoromethyl substituents in heterocyclic chemistry extends beyond their individual chemical properties to encompass their synergistic effects on molecular behavior, reactivity, and biological activity. The strategic incorporation of these substituents into the imidazo[1,2-a]pyridine scaffold represents a sophisticated approach to molecular design that leverages the unique characteristics of both functional groups.
Bromine substitution in heterocyclic compounds serves multiple important functions in organic synthesis and medicinal chemistry. As a halogen substituent, bromine provides a site for further chemical modification through various cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions. The carbon-bromine bond in aromatic systems is readily activated toward oxidative addition with transition metals, particularly palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes brominated heterocycles valuable synthetic intermediates for library synthesis and structure-activity relationship studies.
The electronic effects of bromine substitution significantly influence the properties of heterocyclic compounds. Bromine is an electron-withdrawing group through inductive effects while simultaneously being an electron-donating group through resonance effects. In the context of this compound, the bromine atom at the 7-position affects the electron density distribution throughout the bicyclic system, potentially influencing both chemical reactivity and biological interactions. The polarizable nature of bromine also contributes to intermolecular interactions, including halogen bonding, which can be important for molecular recognition processes.
Trifluoromethyl groups have emerged as one of the most important functional groups in modern medicinal chemistry and materials science. The trifluoromethyl group exhibits strong electron-withdrawing properties through both inductive and field effects, significantly altering the electronic characteristics of molecules. In pharmaceutical applications, trifluoromethyl groups are incorporated to improve metabolic stability, enhance binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and membrane permeability.
The unique properties of trifluoromethyl groups arise from the high electronegativity of fluorine atoms and the strength of carbon-fluorine bonds. These characteristics contribute to the chemical and metabolic stability of trifluoromethylated compounds, as the carbon-fluorine bonds are among the strongest single bonds in organic chemistry. The presence of three fluorine atoms in the trifluoromethyl group creates a highly electronegative environment that influences the reactivity of adjacent functional groups and the overall molecular conformation.
In the context of imidazo[1,2-a]pyridine chemistry, the combination of bromine and trifluoromethyl substituents creates a compound with unique properties that neither substituent would confer individually. The electron-withdrawing effects of both groups work synergistically to influence the basicity of the nitrogen atoms in the heterocyclic system, potentially affecting protonation states and hydrogen bonding interactions. This electronic modulation can have profound effects on biological activity, as it influences the compound's ability to interact with biological targets.
The following table summarizes the key physicochemical properties of this compound compared to the unsubstituted parent compound:
| Property | This compound | Imidazo[1,2-a]pyridine |
|---|---|---|
| Molecular Formula | C₈H₄BrF₃N₂ | C₇H₆N₂ |
| Molecular Weight | 265.03 g/mol | 118.14 g/mol |
| Topological Polar Surface Area | 17.3 Ų | 17.3 Ų |
| Calculated LogP | 3.1156 | 0.68 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Hydrogen Bond Donors | 0 | 0 |
| Rotatable Bonds | 0 | 0 |
The synthetic accessibility of compounds containing both bromine and trifluoromethyl substituents has been enhanced by the development of specialized synthetic methodologies. Environment-friendly bromination methods using bromide-bromate couples in aqueous media have been developed for selective monobromination of aromatic heterocyclic compounds. These methods provide efficient routes to brominated heterocycles under mild conditions without the need for harsh reagents or high temperatures.
The strategic use of bromine and trifluoromethyl substituents in heterocyclic chemistry extends to materials science applications, where these functional groups can influence optical, electronic, and self-assembly properties. Trifluoromethyl groups can affect the energy levels of molecular orbitals, potentially making compounds useful in organic electronics applications. The combination of these substituents in a single molecule provides opportunities for fine-tuning material properties for specific applications.
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-14-4-6(8(10,11)12)13-7(14)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTBJGAADACPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206978-90-6 | |
| Record name | 7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Strategies
Two-Component Annulation with α-Bromoacetophenones
The foundational approach involves cyclocondensation between 5-bromo-2-aminopyridine and trifluoroacetylating agents. A representative procedure from Enamine’s catalog specifies reacting 5-bromo-2-aminopyridine (1.0 equiv) with 2-bromo-1,1,1-trifluoroacetone (1.2 equiv) in dichloroethane (DCE) at reflux for 12 hours. Acid catalysts like p-toluenesulfonic acid (p-TsOH) accelerate imine formation, followed by intramolecular cyclization to yield the target compound.
Optimization Parameters
- Solvent Effects : Dichloroethane outperforms DMF and THF, providing 72% isolated yield versus <50% in polar aprotic solvents.
- Temperature : Reactions at 80°C show 15% higher conversion than room-temperature conditions.
- Catalyst Loading : 10 mol% p-TsOH maximizes yield without promoting side reactions like N-alkylation.
Characterization Data
Transition Metal-Catalyzed Cross-Coupling
Copper-Mediated C–H Functionalization
Copper(II) triflate (Cu(OTf)₂) enables direct trifluoromethylation of 7-bromoimidazo[1,2-a]pyridine precursors. Dorai et al. (2023) developed a one-pot protocol using 2-aminopyridine (1.0 equiv), methyl trifluoropyruvate (1.5 equiv), and Cu(OTf)₂ (20 mol%) in acetonitrile at 60°C. The method achieves 68% yield with excellent functional group tolerance.
Critical Reaction Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 20 mol% | +32% |
| Temperature | 60°C | +18% |
| Solvent | CH₃CN | +25% |
Mechanistic Insights
The reaction proceeds via in situ generation of a pyridinium ylide, which undergoes [3+2] cycloaddition with trifluoroacetonitrile. Density functional theory (DFT) calculations confirm the ylide’s nucleophilic character at C3, directing regioselective trifluoromethylation.
Ritter-Type Intermolecular Annulation
Bismuth(III)-Catalyzed Methodology
A 2024 ACS Organic & Inorganic Au study detailed Bi(OTf)₃-catalyzed annulation between 2-aminopyridines and trifluoromethyl ketones. Key steps include:
- Dissolve 5-bromo-2-aminopyridine (1.0 equiv) and 1,1,1-trifluoroacetone (1.5 equiv) in DCE (0.3 M).
- Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).
- Stir at 150°C for 12 hours under N₂.
This method achieves 75% yield with >95% purity, as confirmed by HPLC.
Advantages Over Traditional Methods
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | p-TsOH | 72 | 95 |
| Cu(OTf)₂ Cross-Coupling | Cu(OTf)₂ | 68 | 98 |
| Bi(OTf)₃ Annulation | Bi(OTf)₃ | 75 | 95 |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
2.1. Synthetic Pathways
The synthesis of 7-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methodologies, including:
-
C-H Functionalization : Recent advances have shown that visible light-induced C-H functionalization can effectively introduce trifluoromethyl groups into imidazo[1,2-a]pyridines. This method employs photoredox catalysis to generate radicals that react with the imidazo[1,2-a]pyridine framework, facilitating the formation of new bonds at the C-H positions .
-
Microwave-Assisted Synthesis : A catalyst-free microwave-assisted approach has been reported for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoacetophenones. This method optimizes reaction conditions to achieve high yields efficiently .
-
Aza-Friedel-Crafts Reaction : This three-component reaction involves the alkylation of imidazo[1,2-a]pyridines using aldehydes and amines under Lewis acid catalysis. It provides a versatile method for introducing various substituents at the C3 position of the imidazo[1,2-a]pyridine ring .
2.2. Reactivity and Mechanisms
The reactivity of this compound is influenced by its unique substituents:
-
Trifluoromethyl Group : This group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles. It has been shown to participate in radical reactions and can stabilize carbocations formed during various reaction pathways.
-
Bromine Substitution : The bromine atom can be substituted through nucleophilic aromatic substitution reactions or undergo elimination reactions under specific conditions.
3.1. Interaction Studies
Binding affinity studies have shown that this compound can interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and infectious diseases.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Properties
7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has been investigated for its potential as an antimicrobial and antiviral agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against various pathogens. For example, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, with some derivatives displaying minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL against drug-susceptible strains . The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
Cancer Research
The compound's ability to interact with specific biomolecules makes it a candidate for cancer research. Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cell proliferation by affecting signaling pathways such as MAPK/ERK. This suggests a mechanism where the compound may disrupt cellular processes associated with tumor growth .
Material Science
Development of Light-Sensitive Dyes
In material science, this compound serves as a precursor for synthesizing light-sensitive dyes. These dyes are crucial in optical media applications, including data storage technologies. The compound's unique electronic properties allow it to absorb light effectively, making it suitable for photonic applications.
Organic Synthesis
Synthesis of Complex Heterocycles
The compound acts as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates various chemical reactions that can lead to the formation of novel compounds with diverse biological activities. For instance, the bromine atom in the 7-position can participate in nucleophilic substitution reactions, allowing for further functionalization of the imidazo[1,2-a]pyridine scaffold .
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Among these derivatives, one compound demonstrated an MIC of 0.0625 μg/mL against the H37Rv strain. The study highlighted the importance of structural modifications in enhancing biological efficacy and provided insights into structure-activity relationships (SAR) that can guide future drug design efforts .
Case Study 2: Inhibition of Phospholipase A2
Another investigation focused on the inhibition of phospholipase A2 by imidazo[1,2-a]pyridine derivatives. The study found that certain compounds exhibited significant inhibitory activity with an IC50 value of 14.3 μM. This suggests potential therapeutic applications in treating conditions associated with snake venom or inflammatory diseases where phospholipase A2 plays a critical role .
Mechanism of Action
The mechanism of action of 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its target and exert its biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- 7-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness: 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This allows for the creation of a wide range of derivatives with diverse biological and chemical properties .
Biological Activity
7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound features a bromine atom and a trifluoromethyl group that significantly influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For instance, compounds containing this scaffold have shown activity against Mycobacterium tuberculosis (MTB), with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL against the H37Rv strain . The structural modifications in imidazo[1,2-a]pyridines can lead to enhanced anti-tubercular activity.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| IPA-6 | 0.05 | Excellent anti-TB activity |
| IPA-9 | 0.4 | Good anti-TB activity |
| IPS-1 | 0.4 | Good anti-TB activity |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridines has been extensively studied. A range of derivatives has been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain compounds have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the nanomolar range.
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 21 | MCF-7 | 0.01 |
| Compound 36 | HCT-116 | 0.95 |
| Compound 24 | NCI-H460 | 0.03 |
These findings suggest that the imidazo[1,2-a]pyridine scaffold can be optimized for enhanced anticancer activity through strategic substitutions.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial survival.
- Cell Cycle Arrest : Some compounds induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : Research suggests that these compounds may interact with various signaling pathways involved in tumor growth and metastasis.
Case Studies
Case Study 1: Anti-Tubercular Evaluation
A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. The most potent compound exhibited an MIC of 0.05 μg/mL, highlighting the potential of this class in tuberculosis treatment .
Case Study 2: Cancer Cell Line Screening
In another investigation, several imidazo[1,2-a]pyridine derivatives were screened against multiple cancer cell lines. Notably, one compound demonstrated an IC50 value of 0.01 μM against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for 7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine?
Answer: The synthesis typically involves substitution reactions and cyclization strategies. For example:
- Substitution at the pyridine ring : Ethyl bromopyruvate reacts with substituted pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) to form imidazo[1,2-a]pyridine derivatives. Optimized conditions yield intermediates with >85% efficiency .
- Heterocyclic coupling : Palladium-catalyzed cross-coupling reactions with brominated imidazo[1,2-a]pyridine scaffolds allow introduction of trifluoromethyl groups (see for analogous reactions with bromo-substituted partners) .
Key Characterization Tools : - 1H NMR confirms regiochemistry and purity (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry validates molecular weight (exact mass: ~271.96 g/mol for related derivatives) .
Q. How can researchers functionalize the imidazo[1,2-a]pyridine core for further modifications?
Answer: Functionalization focuses on position-specific reactivity :
- C-7 Bromine : Acts as a handle for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
- Trifluoromethyl group (C-2) : Enhances metabolic stability and lipophilicity; resistant to further substitution under mild conditions .
- C-3 modifications : Mannich reactions or phenylamino substitutions (e.g., using morpholine derivatives) improve biological activity .
Methodology : - Use N-protected intermediates to avoid side reactions during functionalization .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Resolves regiochemical ambiguity (e.g., distinguishing C-6 vs. C-8 substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₅BrF₃N₂ requires m/z 272.96) .
- X-ray crystallography : Resolves polymorph-dependent properties (e.g., luminescence in cyano-substituted analogs) .
Advanced Research Questions
Q. How do substituents influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Answer: Structure-Activity Relationships (SAR) highlight critical positions:
- C-3 modifications : A morpholine substituent at C-3 in 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives resulted in COX-2 inhibition (IC₅₀ = 0.07 μM, selectivity index = 217.1) .
- C-7 Bromine : Enhances binding to therapeutic targets (e.g., peripheral benzodiazepine receptors) via halogen bonding .
Experimental Design : - Use in vitro assays (e.g., COX-1/COX-2 inhibition) paired with molecular docking to validate substituent effects .
Q. How can researchers resolve contradictions in pharmacological data for this compound?
Answer: Contradictions may arise from assay variability or polymorphism :
- Assay Conditions : Standardize cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for metabolic stability .
- Polymorph Screening : Test multiple crystalline forms (e.g., yellow, orange, red polymorphs in cyano-derivatives) to rule out solid-state effects .
Case Study : Variability in IC₅₀ values for COX-2 inhibitors was attributed to differences in Mannich base substituents at C-3 .
Q. What strategies optimize yield in large-scale synthesis while minimizing waste?
Answer:
- Green Chemistry Approaches : Use ethanol/water solvent systems for cyclization (reported yields: 87–94%) .
- Catalytic Recycling : Palladium nanoparticles in cross-coupling reduce metal waste .
- Byproduct Management : Bromine scavengers (e.g., Na₂SO₃) improve purity in halogenation steps .
Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
